5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide typically involves the reaction of 2-amino-4-chlorophenol with N,N-dimethylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can result in hydroxyl or alkyl derivatives .
Scientific Research Applications
5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chlorodiphenyl ether
- 5-Chloro-2-phenoxyaniline
Uniqueness
What sets 5-(2-Amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the furan ring and the N,N-dimethylcarboxamide group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
62144-28-9 |
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Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
5-(2-amino-4-chlorophenyl)-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)13(17)12-6-5-11(18-12)9-4-3-8(14)7-10(9)15/h3-7H,15H2,1-2H3 |
InChI Key |
ZWGPOCBCMFADPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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